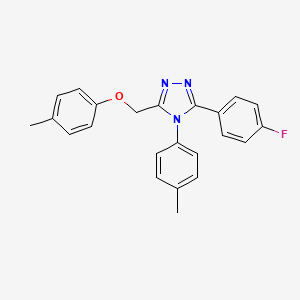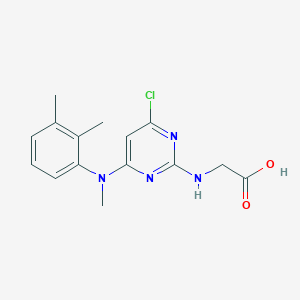
2-((4-Chloro-6-((2,3-dimethylphenyl)(methyl)amino)pyrimidin-2-yl)amino)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-Chloro-6-((2,3-dimethylphenyl)(methyl)amino)pyrimidin-2-yl)amino)acetic acid is a complex organic compound that features a pyrimidine ring substituted with a chloro group and a dimethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chloro-6-((2,3-dimethylphenyl)(methyl)amino)pyrimidin-2-yl)amino)acetic acid typically involves multiple steps. One common route starts with the preparation of the pyrimidine core, followed by the introduction of the chloro and dimethylphenyl groups. The final step involves the attachment of the aminoacetic acid moiety. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
2-((4-Chloro-6-((2,3-dimethylphenyl)(methyl)amino)pyrimidin-2-yl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
科学的研究の応用
2-((4-Chloro-6-((2,3-dimethylphenyl)(methyl)amino)pyrimidin-2-yl)amino)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-((4-Chloro-6-((2,3-dimethylphenyl)(methyl)amino)pyrimidin-2-yl)amino)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context.
類似化合物との比較
Similar Compounds
- 2-((4-Chloro-6-((2,3-dimethylphenyl)amino)pyrimidin-2-yl)thio)acetic acid
- 2-((4-Chloro-6-((2,3-dimethylphenyl)amino)pyrimidin-2-yl)oxy)acetic acid
Uniqueness
2-((4-Chloro-6-((2,3-dimethylphenyl)(methyl)amino)pyrimidin-2-yl)amino)acetic acid is unique due to the presence of the methylamino group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications.
特性
分子式 |
C15H17ClN4O2 |
|---|---|
分子量 |
320.77 g/mol |
IUPAC名 |
2-[[4-chloro-6-(N,2,3-trimethylanilino)pyrimidin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C15H17ClN4O2/c1-9-5-4-6-11(10(9)2)20(3)13-7-12(16)18-15(19-13)17-8-14(21)22/h4-7H,8H2,1-3H3,(H,21,22)(H,17,18,19) |
InChIキー |
GBTHVURYRIXHFN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)N(C)C2=CC(=NC(=N2)NCC(=O)O)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


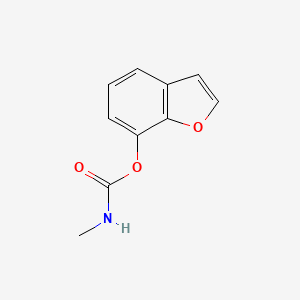
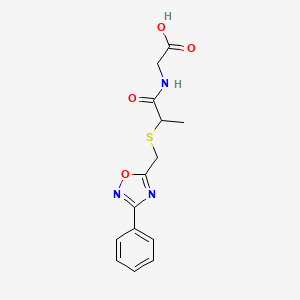
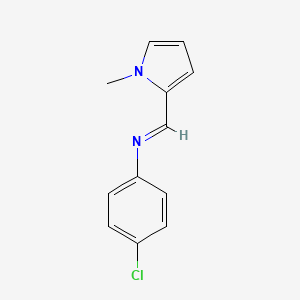
![Isoxazole, 3-(4-fluorophenyl)-4,5-dihydro-5-[(phenylseleno)methyl]-](/img/structure/B15210993.png)

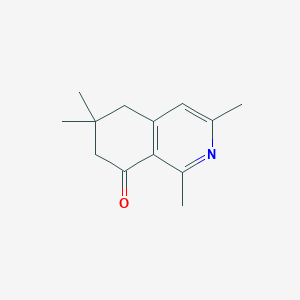

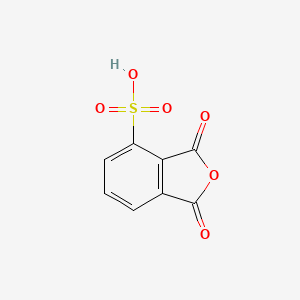
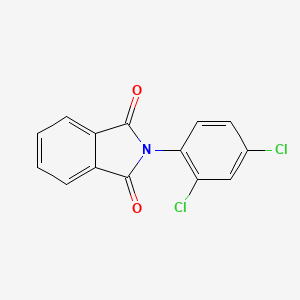

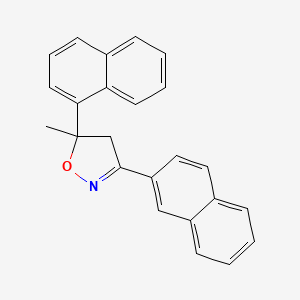
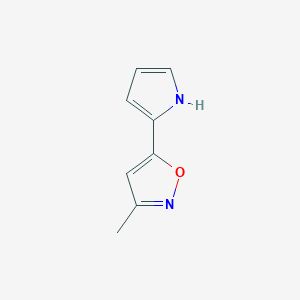
![2-(2-(Carboxymethyl)benzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B15211033.png)
